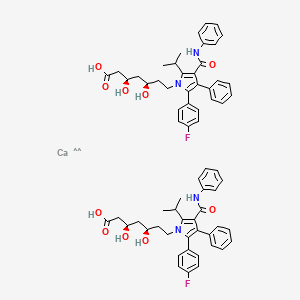

rac-AtorvastatinCalcium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-AtorvastatinCalcium is a pharmaceutical compound widely used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. It belongs to the statin class of medications, which work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the biosynthesis of cholesterol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-AtorvastatinCalcium involves several key steps, including the construction of the pyrrole ring. Prominent methods include the Paal-Knorr condensation and the Hantzsch pyrrole synthesis . One improved method for industrial-scale production involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods

Industrial production of this compound has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures product purities greater than 99.5% and is suitable for multi-kilogram production .

Análisis De Reacciones Químicas

Types of Reactions

rac-AtorvastatinCalcium undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous NaOH, hydrolysis reactions occur, resulting in the formation of degradation products.

Common Reagents and Conditions

Oxidation: UV light and the presence of water vapors and oxygen from the air.

Hydrolysis: Aqueous NaOH solution.

Major Products Formed

Photodegradation Products: Compounds with a high share of C=O bonds.

Hydrolysis Products: Various degradation products identified by Raman scattering and FTIR spectroscopy.

Aplicaciones Científicas De Investigación

rac-AtorvastatinCalcium has a wide range of scientific research applications:

Chemistry: Used in the study of photodegradation and chemical stability.

Biology: Investigated for its effects on cell membrane permeability and actin fiber organization.

Medicine: Widely used to treat hyperlipidemia and prevent cardiovascular diseases.

Industry: Formulated into niosomes to improve oral bioavailability and reduce toxicity.

Mecanismo De Acción

rac-AtorvastatinCalcium exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and ultimately reduces the risk of cardiovascular diseases .

Comparación Con Compuestos Similares

Similar Compounds

- Simvastatin

- Pravastatin

- Lovastatin

- Fluvastatin

- Rosuvastatin

Uniqueness

rac-AtorvastatinCalcium is unique among statins due to its high potency and ability to significantly reduce LDL cholesterol levels. It also has a longer half-life compared to some other statins, allowing for more sustained effects .

Propiedades

Fórmula molecular |

C66H74CaF2N4O10 |

|---|---|

Peso molecular |

1161.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O5.Ca.2H2/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;2*1H/t2*26-,27-;;;/m11.../s1 |

Clave InChI |

JIIDUPQIFUNYII-DJNTWTPDSA-N |

SMILES isomérico |

[HH].[HH].CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

SMILES canónico |

[HH].[HH].CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)

![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102842.png)

![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)

![Quaterthiophene]-5,5'''-diyl]](/img/structure/B14102874.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B14102889.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14102901.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14102910.png)

![1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102918.png)